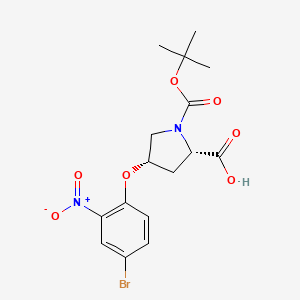

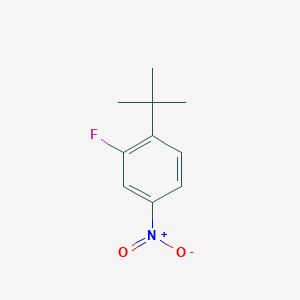

1-Tert-butyl-2-fluoro-4-nitrobenzene

Overview

Description

1-Tert-butyl-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Tert-butyl-2-fluoro-4-nitrobenzene is an organic compound that primarily targets the benzylic position in chemical reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various organic reactions .

Mode of Action

The compound interacts with its targets through a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogen is removed in these reactions, resulting in a smaller energy gain and thus requiring less energy than removing a ring hydrogen .

Biochemical Pathways

It’s known that the compound can participate in various organic synthesis reactions as a substrate and intermediate .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. As an intermediate in organic synthesis, it can contribute to the formation of various other compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is a combustible substance and should be kept away from fire sources and oxidizing agents . Additionally, it should be handled and stored properly to avoid environmental contamination .

Biochemical Analysis

Biochemical Properties

1-Tert-butyl-2-fluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and as an intermediate in the production of other chemical compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the specific context of the biochemical reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and altering their ability to regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and toxicological effects. Studies have shown that high doses of this compound can cause oxidative stress, liver damage, and alterations in blood chemistry. These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which play crucial roles in its detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its localization and concentration within different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within subcellular organelles can influence its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name |

1-tert-butyl-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVHMXGBLEHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

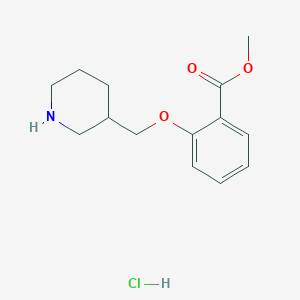

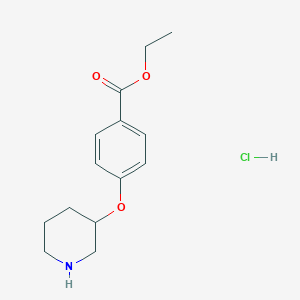

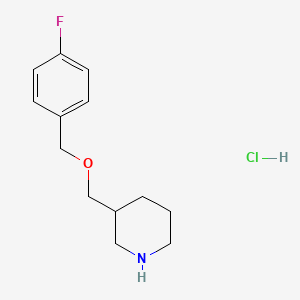

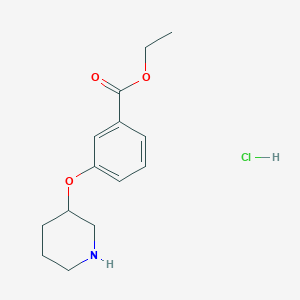

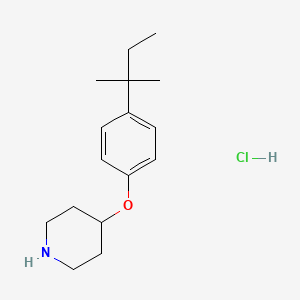

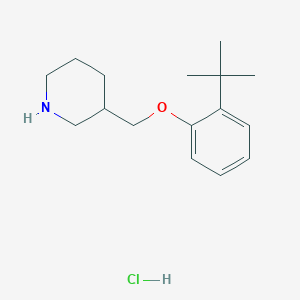

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)

![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)

![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)

![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)

![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)

![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)